![molecular formula C19H22N2O2 B4430748 1-(3-ethoxybenzoyl)-4-phenylpiperazine](/img/structure/B4430748.png)
1-(3-ethoxybenzoyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(3-ethoxybenzoyl)-4-phenylpiperazine, also known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
Wirkmechanismus
1-(3-ethoxybenzoyl)-4-phenylpiperazine acts by inhibiting the reuptake of serotonin, which leads to an increase in its concentration in the synaptic cleft. Additionally, this compound also activates the 5-HT1A receptor, which further enhances the antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound also increases the levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates various physiological processes such as metabolism and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-ethoxybenzoyl)-4-phenylpiperazine is its high selectivity towards the serotonin transporter and 5-HT1A receptor, which makes it a promising candidate for the treatment of depression and anxiety. However, this compound has some limitations in terms of its solubility and stability, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several areas of future research that can be explored with 1-(3-ethoxybenzoyl)-4-phenylpiperazine. One of the potential areas of research is the use of this compound in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder (PTSD). Additionally, this compound can also be studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to explore its efficacy and safety in different conditions and to optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxybenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. This compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
(3-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-10-6-7-16(15-18)19(22)21-13-11-20(12-14-21)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOFEEKVYUNXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.